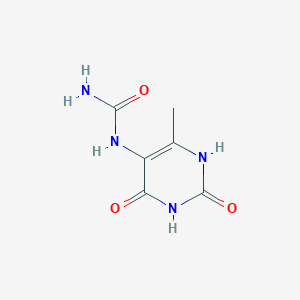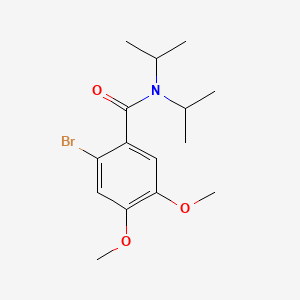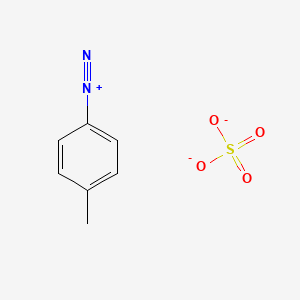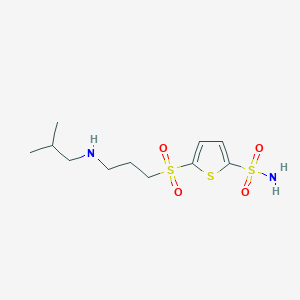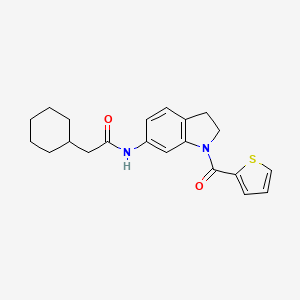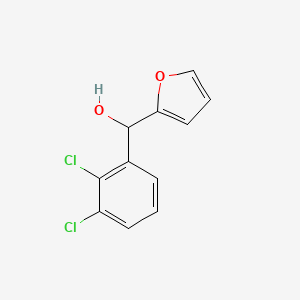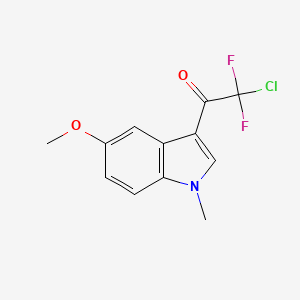
2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic compound with the molecular formula C12H10ClF2NO2 and a molecular weight of 273.66 g/mol . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole structure is known for its biological activity and is commonly found in various alkaloids and pharmaceuticals .
Métodos De Preparación
The synthesis of 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves several steps. One common method includes the reaction of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde with chlorodifluoromethane in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes . The compound’s effects are mediated through its ability to modulate signaling pathways, enzyme activity, and gene expression .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H10ClF2NO2 |
|---|---|
Peso molecular |
273.66 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-(5-methoxy-1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClF2NO2/c1-16-6-9(11(17)12(13,14)15)8-5-7(18-2)3-4-10(8)16/h3-6H,1-2H3 |
Clave InChI |
IWNKFJAYGKKWJR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
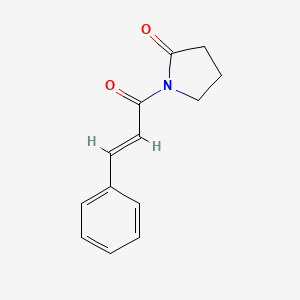
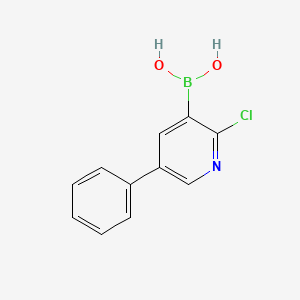

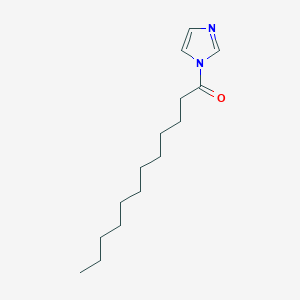
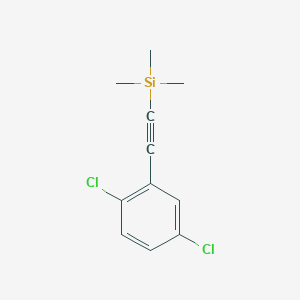
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)

